3,3'-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]
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Overview
Description
3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a hexane-1,6-diyl linker connecting two quinazolinone moieties, each substituted with a trichloromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] typically involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with hexane-1,6-diamine. This reaction is followed by condensation with aromatic and heterocyclic aldehydes in acetic anhydride under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trichloromethyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the quinazolinone moieties can yield dihydroquinazolinones.
Substitution: The trichloromethyl groups can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other biologically active quinazolinones.
Industry: Potential use as a stabilizer or additive in polymer chemistry.
Mechanism of Action
The mechanism of action of 3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinazolinone moieties. These interactions can modulate biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3,3’-hexane-1,6-diylbis(2-thioxothiazolidin-4-one): Another compound with a hexane-1,6-diyl linker but different functional groups.
N,N’-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide): A compound with antioxidant properties and a similar hexane-1,6-diyl linker.
Uniqueness
3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is unique due to its specific substitution pattern and the presence of trichloromethyl groups, which impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H20Cl6N4O2 |
---|---|
Molecular Weight |
609.1 g/mol |
IUPAC Name |
3-[6-[4-oxo-2-(trichloromethyl)quinazolin-3-yl]hexyl]-2-(trichloromethyl)quinazolin-4-one |
InChI |
InChI=1S/C24H20Cl6N4O2/c25-23(26,27)21-31-17-11-5-3-9-15(17)19(35)33(21)13-7-1-2-8-14-34-20(36)16-10-4-6-12-18(16)32-22(34)24(28,29)30/h3-6,9-12H,1-2,7-8,13-14H2 |
InChI Key |
XSJKNXKZRKMXSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C(Cl)(Cl)Cl)CCCCCCN3C(=O)C4=CC=CC=C4N=C3C(Cl)(Cl)Cl |
Origin of Product |
United States |
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